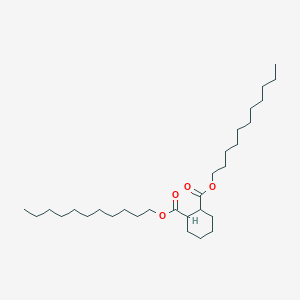
Diundecyl cyclohexane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diundecyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane dicarboxylates. It is a colorless, odorless liquid used primarily as a plasticizer in various industrial applications. This compound is of interest due to its potential as an alternative to phthalate plasticizers, which have been associated with endocrine-disrupting effects.
準備方法
Synthetic Routes and Reaction Conditions
Diundecyl cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of diundecyl phthalate. This process involves the transformation of the aromatic, planar part of the diundecyl phthalate into a cyclohexane ring. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions.
Alternatively, it can be prepared by the Diels-Alder reaction of a diundecyl maleate with 1,3-butadiene followed by hydrogenation. This method also results in the formation of the cyclohexane ring structure.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and ensure environmental compliance.
化学反応の分析
Types of Reactions
Diundecyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid and other oxidative metabolites.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid and mono-undecyl esters.
Reduction: Further hydrogenated cyclohexane derivatives.
Substitution: Substituted cyclohexane dicarboxylates with various functional groups.
科学的研究の応用
Diundecyl cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems as an alternative to phthalate plasticizers.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Industry: Widely used in the production of toys, food packaging, and medical devices due to its non-toxic nature.
作用機序
The mechanism of action of diundecyl cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The compound acts by embedding itself between polymer chains, reducing intermolecular forces and enhancing the material’s overall flexibility. This mechanism is similar to other plasticizers but with a lower risk of endocrine disruption.
類似化合物との比較
Similar Compounds
- Diisononyl cyclohexane-1,2-dicarboxylate
- Di(2-ethylhexyl) phthalate
- Diisononyl phthalate
Uniqueness
Diundecyl cyclohexane-1,2-dicarboxylate is unique due to its longer alkyl chains, which provide enhanced flexibility and lower volatility compared to shorter-chain plasticizers. Its cyclohexane ring structure also contributes to its stability and lower toxicity, making it a safer alternative to traditional phthalate plasticizers.
特性
CAS番号 |
168022-09-1 |
|---|---|
分子式 |
C30H56O4 |
分子量 |
480.8 g/mol |
IUPAC名 |
diundecyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChIキー |
OACQFHLGZUHNQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















